Enzyme Commission Number Specificity: EC 1.1.1.125 vs. EC 1.1.1.127 Substrate Partitioning
3-Dehydro-2-deoxy-D-gluconic acid is the defined product of EC 1.1.1.125 (2-deoxy-D-gluconate 3-dehydrogenase), which catalyzes 2-deoxy-D-gluconate + NAD⁺ → 3-dehydro-2-deoxy-D-gluconate + NADH + H⁺. In contrast, the isomer 2-dehydro-3-deoxy-D-gluconic acid (KDG) is the product of EC 1.1.1.127 (2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase), which acts on 2,5-diketo-3-deoxygluconate [1]. KduD enzymes from Pectobacterium carotovorum (PcaKduD) and Streptococcus pyogenes (SpyDhuD) exhibit dual-coenzyme specificity for NADH/NADPH reduction to KDG, whereas EC 1.1.1.125 enzymes from Pseudomonas sp. are inducible solely by growth on 2-deoxy-D-gluconate [2].
| Evidence Dimension | Enzyme-substrate-product assignment (IUBMB Enzyme Nomenclature) |
|---|---|
| Target Compound Data | Product of EC 1.1.1.125; produced from 2-deoxy-D-gluconate + NAD⁺ |
| Comparator Or Baseline | 2-Dehydro-3-deoxy-D-gluconic acid (KDG) is product of EC 1.1.1.127; produced from 2,5-diketo-3-deoxygluconate + NADH + H⁺ |
| Quantified Difference | Distinct enzyme commission numbers; non-overlapping immediate substrates |
| Conditions | IUBMB enzyme classification; validated in Pseudomonas sp., Escherichia coli, and Pectobacterium carotovorum |
Why This Matters
Procurement of the correct isomer ensures compatible enzyme-substrate pairing in kinetic assays, preventing false-negative results from EC number mismatch.
- [1] KEGG ENZYME: 1.1.1.125 (2-deoxy-D-gluconate 3-dehydrogenase) and 1.1.1.127 (2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase). Kyoto Encyclopedia of Genes and Genomes. View Source
- [2] Takase R, Maruyama Y, Oiki S, Mikami B, Murata K, Hashimoto W. Structural determinants in bacterial 2-keto-3-deoxy-D-gluconate dehydrogenase KduD for dual-coenzyme specificity. Proteins. 2016;84(7):934-947. PMID: 27028675. View Source
